5-Fluorouracil Modulation: Thymine Matches Uracil's Efficacy in Enhancing Antitumor Activity In Vivo
In a direct in vivo comparison, thymine was shown to enhance the antitumor activity of the chemotherapeutic prodrug FT-207 (a 5-FU prodrug) to the same degree as uracil. Coadministration of either thymine or uracil with FT-207 resulted in equal enhancement of antitumor activity against sarcoma in a mouse model [1]. This demonstrates that for this specific modulatory role, thymine is as effective as its primary analog uracil. However, a critical differentiating factor was observed: thymine coadministration caused a loss in body weight in the mice, indicating higher toxicity compared to uracil [2]. This positions thymine as a high-potency modulator, but one with a narrower therapeutic window.
| Evidence Dimension | In vivo Antitumor Activity Enhancement |
|---|---|
| Target Compound Data | Equal enhancement of FT-207 antitumor activity compared to uracil |
| Comparator Or Baseline | Uracil: Equal enhancement of FT-207 antitumor activity |
| Quantified Difference | No significant difference in efficacy enhancement; however, thymine caused weight loss, while uracil did not exhibit this toxicity. |
| Conditions | Murine sarcoma model; oral coadministration of FT-207 with thymine or uracil. |
Why This Matters
This evidence is crucial for researchers developing 5-FU based therapies. It establishes thymine as a potent modulator of 5-FU activity but also quantifies a key toxicity differential relative to uracil, informing both experimental design and the selection of appropriate control or comparator compounds.
- [1] Fujii, S., et al. (1980). Effect of coadministration of thymine or thymidine on the antitumor activity of 1-(2-tetrahydrofuryl)-5-fluorouracil and 5-fluorouracil. Gan, 71(1), 100–106. PMID: 6769735. View Source
- [2] Iigo, M., et al. (1983). Effect of pyrimidines, purines and their nucleosides on antitumor activity of 5-fluorouracil against L-1210 leukemia. Japanese Journal of Cancer Research (Gann), 74(1), 148-154. View Source
